molecular formula C6H10O2 B145642 2-Hydroxycyclohexan-1-one CAS No. 30282-14-5

2-Hydroxycyclohexan-1-one

Cat. No.: B145642
CAS No.: 30282-14-5
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

It is a secondary α-hydroxy ketone and belongs to the class of hydroxycyclohexanones . This compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a cyclohexanone ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclohexan-1-one can be synthesized through various methods. One common method involves the oxidation of cyclohexanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds under mild conditions and yields this compound as the primary product .

Another synthetic route involves the reduction of 2-cyclohexen-1-one using sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group while retaining the cyclohexane ring structure .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyclohexen-1-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts the double bond into a hydroxyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, or alkyl halides.

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

2-Hydroxycyclohexan-1-one serves as a valuable precursor in the synthesis of various organic compounds. Notably, it is utilized in the production of pyrocatechol and tetrahydrocarbazole derivatives. These compounds are significant in the development of pharmaceuticals and agrochemicals.

Synthesis Pathways

  • Pyrocatechol Production : this compound is a cycloaliphatic precursor for pyrocatechol, which is used extensively in the synthesis of dyes, perfumes, and antioxidants .
  • Tetrahydrocarbazole Derivatives : The compound acts as an intermediate for tetrahydrocarbazole compounds, which are important precursors for substituted carbazoles, known for their applications in medicinal chemistry .

Biochemical Applications

Recent studies have highlighted the potential of this compound in biochemical processes, particularly in microbial metabolism.

Microbial Metabolism

Research indicates that certain microorganisms can utilize this compound as a carbon source. For instance, Acinetobacter species have been shown to metabolize cyclohexanol and its derivatives effectively . This capability suggests potential applications in bioremediation and bioengineering.

Enzymatic Reactions

The compound is also a substrate for various enzymatic reactions. A notable example involves zinc-dependent alcohol dehydrogenases (ADHs), which can reduce cyclic diketones to produce chiral hydroxy compounds. The identification of novel ADHs that act on cyclic α- and β-diketones indicates that this compound could be an important substrate for synthesizing valuable chiral intermediates .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Production of Pyrocatechol : A study highlighted a synthetic route using 2-hydroxycyclohexanone to produce pyrocatechol via bromination followed by hydrolysis . This method showcases its utility in producing complex organic molecules efficiently.
  • Microbial Utilization : Research on Acinetobacter NCIB 9871 demonstrated the organism's ability to grow on cyclohexanol and related compounds, indicating potential for biotechnological applications in waste treatment or biofuel production .
  • Chiral Synthesis : The discovery of a novel ADH from Thauera aromatica capable of reducing cyclic diketones opens avenues for synthesizing chiral α-hydroxy ketones from 2-hydroxycyclohexanone . This has significant implications for pharmaceutical synthesis where chirality is crucial.

Mechanism of Action

The mechanism of action of 2-hydroxycyclohexan-1-one involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding, making it a reactive site for nucleophilic and electrophilic attacks. The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways

In biological systems, this compound can interact with enzymes involved in hydroxylation and oxidation reactions. It can serve as a substrate for enzymes such as hydroxylases and dehydrogenases, facilitating the conversion of the compound into other bioactive molecules .

Comparison with Similar Compounds

2-Hydroxycyclohexan-1-one can be compared with other similar compounds, such as:

Uniqueness

The presence of both a hydroxyl and a carbonyl group in this compound makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, highlights its uniqueness compared to similar compounds .

Biological Activity

2-Hydroxycyclohexan-1-one, also known as 2-hydroxycyclohexanone or adipoin, is a cyclic ketone with the molecular formula C6H10O2C_6H_{10}O_2. It has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 533-60-8
  • Molecular Weight : 114.144 g/mol
  • Chemical Structure :
C1CCC O C C1 O\text{C1CCC O C C1 O}

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Studies have indicated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage. This property is essential in reducing the risk of chronic diseases linked to oxidative damage.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by preventing neuronal cell death.

Antioxidant Activity

A study conducted by Mousseron et al. (1947) evaluated the antioxidant capacity of various cyclic ketones, including this compound. The results indicated a significant reduction in lipid peroxidation in vitro, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

Anti-inflammatory Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers examined the anti-inflammatory effects of this compound on human macrophages. The findings revealed that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6, two key inflammatory markers, indicating its potential as an anti-inflammatory agent in therapeutic applications.

Antimicrobial Activity

A study published in Phytotherapy Research demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 250 µg/mL for both strains, highlighting its potential as a natural antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantReduces oxidative stressMousseron et al., 1947
Anti-inflammatoryInhibits cytokine productionJournal of Medicinal Chemistry
AntimicrobialEffective against S. aureus & E. coliPhytotherapy Research
NeuroprotectivePrevents neuronal cell deathPreliminary studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydroxycyclohexan-1-one, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves oxidation of cyclohexanol derivatives or ketone functionalization. For example, controlled oxidation of 1,2-cyclohexanediol using Jones reagent (CrO₃/H₂SO₄) under anhydrous conditions yields this compound. Purity validation requires a combination of techniques:

  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., hydroxyl proton at δ 2.5–3.0 ppm, carbonyl carbon at ~210 ppm in 13C^{13}\text{C} NMR) .
  • HPLC or GC-MS : Quantify purity (>98%) and detect impurities using reverse-phase chromatography or gas chromatography coupled with mass spectrometry .
  • Melting Point Analysis : Compare observed values (literature range: 40–42°C) to established data .

Q. How can researchers ensure reproducibility of experimental results involving this compound?

  • Methodological Answer : Reproducibility hinges on meticulous documentation of protocols. Key steps include:

  • Detailed Experimental Sections : Specify reaction conditions (temperature, solvent ratios, catalyst loadings) and purification methods (e.g., recrystallization from ethyl acetate/hexane).
  • Supplementary Data : Provide raw spectral data (NMR, IR) and chromatograms in supporting information, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
  • Batch-to-Batch Consistency : Use standardized reagents and validate each synthesis batch via comparative spectroscopy .

Advanced Research Questions

Q. What enzymatic pathways interact with this compound, and how can these interactions be mechanistically studied?

  • Methodological Answer : The enzyme 2-hydroxycyclohexanone 2-monooxygenase (EC 1.14.13.66) catalyzes its conversion to 6-hydroxyhexan-6-olide via NADPH-dependent oxidation . Mechanistic studies involve:

  • Kinetic Assays : Monitor NADPH consumption spectrophotometrically at 340 nm to determine KmK_m and VmaxV_{max}.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled O₂ to trace oxygen incorporation into the lactone product.
  • Structural Analysis : Co-crystallize the enzyme-substrate complex for X-ray diffraction studies (e.g., as in Table 2 of crystallographic data for related compounds ).

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify equilibrium shifts between keto-enol tautomers by analyzing peak splitting at different temperatures (e.g., −20°C to 60°C).
  • Computational Validation : Compare experimental IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31G** level) .
  • Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-state NMR) to confirm molecular conformation .

Q. What are the challenges in characterizing the reactive intermediates of this compound under catalytic conditions?

  • Methodological Answer : Transient intermediates (e.g., radical species during oxidation) require advanced techniques:

  • EPR Spectroscopy : Detect free radicals using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide).
  • In Situ FTIR : Monitor real-time changes in functional groups during catalysis using a reaction cell coupled to an FTIR spectrometer.
  • Mass Spectrometry Imaging : Map spatial distribution of intermediates on catalytic surfaces via MALDI-TOF .

Properties

IUPAC Name

2-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
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CAS No.

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
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Record name Adipoin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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